
2-chloroethyl N-anilinocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl N-anilinocarbamate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of carbamate and contains a chloroethyl group attached to the nitrogen atom of an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-anilinocarbamate typically involves the reaction of aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CH}_2\text{Cl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroethyl N-anilinocarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield aniline and 2-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Agents: Acids (e.g., HCl) or bases (e.g., NaOH).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted carbamates.
Hydrolysis: Aniline and 2-chloroethanol.
Oxidation: Corresponding oxides.
Reduction: Amines.
Aplicaciones Científicas De Investigación
2-chloroethyl N-anilinocarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl N-anilinocarbamate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging DNA.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloroethyl N-methylcarbamate
- 2-chloroethyl N-phenylcarbamate
- 2-chloroethyl N-(o-anisyl)carbamate
Uniqueness
2-chloroethyl N-anilinocarbamate is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its chloroethyl group provides reactivity that is not present in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5923-43-3 |
|---|---|
Fórmula molecular |
C9H11ClN2O2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
2-chloroethyl N-anilinocarbamate |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-7-14-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
Clave InChI |
USNITRHKQFTWEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15083154.png)
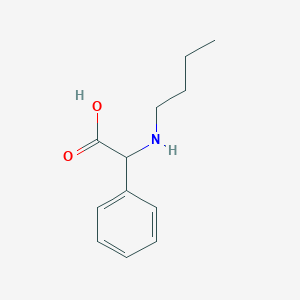
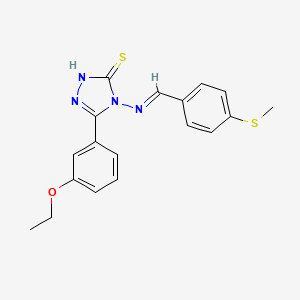

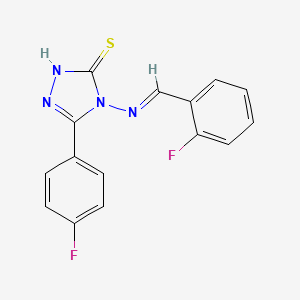
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083197.png)
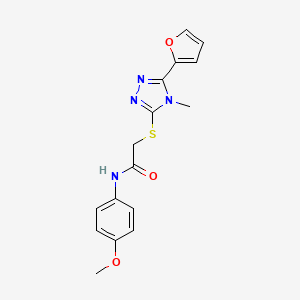
![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B15083210.png)
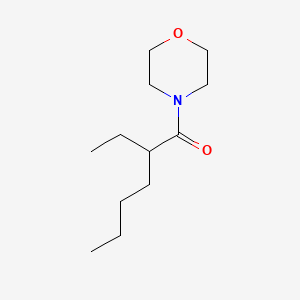


![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083231.png)
